ethyl 2-[[3-[2-[(2-hydroxy-2-pyridin-3-ylethyl)amino]ethyl]-1H-indol-7-yl]oxy]propanoate
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Overview
Description
Ethyl 2-[[3-[2-[(2-hydroxy-2-pyridin-3-ylethyl)amino]ethyl]-1H-indol-7-yl]oxy]propanoate is a complex organic compound that features an indole core, a pyridine ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[[3-[2-[(2-hydroxy-2-pyridin-3-ylethyl)amino]ethyl]-1H-indol-7-yl]oxy]propanoate typically involves multiple steps. One common method includes the reaction of 2-aminopyridine with ethyl acrylate in the presence of anhydrous ethanol and trifluoromethanesulfonic acid as a catalyst. The reaction is carried out under nitrogen protection at a temperature range of 120-160°C for 16-20 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The process involves stringent control of reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[3-[2-[(2-hydroxy-2-pyridin-3-ylethyl)amino]ethyl]-1H-indol-7-yl]oxy]propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride.
Solvents: Anhydrous ethanol, dichloromethane.
Catalysts: Trifluoromethanesulfonic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-[[3-[2-[(2-hydroxy-2-pyridin-3-ylethyl)amino]ethyl]-1H-indol-7-yl]oxy]propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific receptors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of ethyl 2-[[3-[2-[(2-hydroxy-2-pyridin-3-ylethyl)amino]ethyl]-1H-indol-7-yl]oxy]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyridine rings play crucial roles in binding to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(pyridin-2-ylamino)propanoate: Shares a similar pyridine structure but lacks the indole moiety.
Indole-3-acetic acid: Contains the indole core but differs in functional groups and overall structure.
Dabigatran etexilate: A thrombin inhibitor with a related ester functional group but different overall structure.
Uniqueness
Ethyl 2-[[3-[2-[(2-hydroxy-2-pyridin-3-ylethyl)amino]ethyl]-1H-indol-7-yl]oxy]propanoate is unique due to its combination of indole and pyridine rings, which confer specific binding properties and biological activities. This makes it a valuable compound for targeted drug design and other specialized applications .
Properties
Molecular Formula |
C22H27N3O4 |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
ethyl 2-[[3-[2-[(2-hydroxy-2-pyridin-3-ylethyl)amino]ethyl]-1H-indol-7-yl]oxy]propanoate |
InChI |
InChI=1S/C22H27N3O4/c1-3-28-22(27)15(2)29-20-8-4-7-18-16(13-25-21(18)20)9-11-24-14-19(26)17-6-5-10-23-12-17/h4-8,10,12-13,15,19,24-26H,3,9,11,14H2,1-2H3 |
InChI Key |
SCBLMNATCKVVNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC2=C1NC=C2CCNCC(C3=CN=CC=C3)O |
Origin of Product |
United States |
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